molecular formula C9H17N3O B1586573 Piperazin-1-yl-pyrrolidin-1-yl-methanone CAS No. 73331-93-8

Piperazin-1-yl-pyrrolidin-1-yl-methanone

Cat. No. B1586573
CAS RN: 73331-93-8
M. Wt: 183.25 g/mol
InChI Key: YKELOMQESZMHBK-UHFFFAOYSA-N
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Description

Piperazin-1-yl-pyrrolidin-1-yl-methanone (PPM) is a novel, non-toxic, and highly stable synthetic compound that has been studied for its potential applications in the fields of medicine and biotechnology. PPM is a member of the this compound family, which includes several compounds with similar structures and properties. PPM is a derivative of the piperazine ring, which is found in many drugs, and has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Metabolism and Pharmacokinetics

One study explored the disposition of a dipeptidyl peptidase IV inhibitor with a related structure in rats, dogs, and humans. It found that the compound was absorbed rapidly in all species, with the majority of the dose detected in urine or feces. The study also identified specific metabolic pathways, including hydroxylation and N-dealkylation, and highlighted the roles of CYP2D6 and CYP3A4 in metabolism (Sharma et al., 2012).

Antimicrobial Activity

Research on pyridine derivatives, including some with a piperazine component, showed variable and modest activity against bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel et al., 2011).

Antitumor Activity

Another area of research involves the antitumor activity of bis-indole derivatives, indicating that modifications to the piperazine structure can impact the efficacy against cancer cells. This study provides insights into the potential of these compounds in cancer therapy (Andreani et al., 2008).

Structural Diversity and Coordination Chemistry

A study on group 12 metal complexes with a ligand similar to Piperazin-1-yl-pyrrolidin-1-yl-methanone showed structural diversity and the unusual participation of terminal piperazine nitrogen in coordination. This research contributes to our understanding of the chemical behavior and potential applications in coordination chemistry (Purkait et al., 2017).

Analgesic Effects

Compounds structurally related to this compound were evaluated for their potential as TRPV4 channel antagonists, showing analgesic effects in models of induced mechanical hyperalgesia. This suggests a promising direction for developing new pain treatments (Tsuno et al., 2017).

Mechanism of Action

Mode of Action

A related compound, phenyl(piperazin-1-yl)methanone, has been identified as an inhibitor of monoacylglycerol lipase (magl) . This suggests that Piperazin-1-yl-pyrrolidin-1-yl-methanone may interact with similar targets and induce changes in cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at ambient temperature , suggesting that extreme temperatures could potentially affect its stability. Additionally, proper ventilation can remove or dilute air contaminants, potentially influencing the compound’s action .

properties

IUPAC Name

piperazin-1-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9(11-5-1-2-6-11)12-7-3-10-4-8-12/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKELOMQESZMHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375162
Record name Piperazin-1-yl-pyrrolidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73331-93-8
Record name Piperazin-1-yl-pyrrolidin-1-yl-methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73331-93-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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